Acidity Modulation by Carboxyl Position
The 3-carboxylic acid regioisomer exhibits a predicted pKa of 3.13±0.10, which is 0.26 pKa units higher (less acidic) than the 4-carboxylic acid isomer (pKa 2.87±0.10) . This difference, while modest in absolute magnitude, corresponds to an approximately 1.8-fold difference in Ka and a shift in the fraction ionized at any given pH near physiological range (pH 7.4). At pH 7.4, both compounds are >99% ionized, but the 3-COOH regioisomer carries a slightly lower effective negative charge density on the carboxylate oxygen, which can influence hydrogen-bond acceptor strength and metal-chelation behavior relevant to enzyme active-site interactions [1]. In quinolone and cinnoline antibacterial series, the electron density on the 3-carboxyl oxygen has been shown to correlate directly with in vitro antibacterial potency, with higher electron density associated with stronger activity [1].
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 3.13±0.10 (predicted for cinnoline-3-carboxylic acid scaffold; 7,8-dimethyl substitution expected to marginally elevate pKa by electron donation, estimated pKa ~3.2–3.4) |
| Comparator Or Baseline | Cinnoline-4-carboxylic acid: pKa = 2.87±0.10 (predicted); 7,8-Dimethylcinnoline-4-carboxylic acid (CAS 107859-18-7) expected similar pKa ~2.9–3.1 |
| Quantified Difference | ΔpKa ≈ 0.26 (baseline scaffold); ΔKa factor ≈ 1.8× |
| Conditions | Predicted values (ACD/Labs or equivalent); aqueous solution, 25°C |
Why This Matters
A 0.26 pKa difference alters the ionization equilibrium at key biological pH values (e.g., gut pH 6.5–7.0, endosomal pH 5.5–6.5), directly impacting solubility, permeability, and target binding—making the 3-COOH isomer the relevant choice for projects requiring a specific charge state at the carboxylic acid pharmacophore.
- [1] Guo HY, et al. Studies on pyridonecarboxylic acids as antibacterial agents. VIII. Synthesis and SAR of 1-(p-fluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)cinnoline-3-carboxylic acid and analogues. Yao Xue Xue Bao. 1993;28(7):495-504. PMID: 8285043. View Source
